ALPHA,ALPHA-Dimethyl-3,5-dimethoxybenzyloxycarbonyl-L-proline
Description
ALPHA,ALPHA-Dimethyl-3,5-dimethoxybenzyloxycarbonyl-L-proline (CAS: 39508-08-2) is a modified proline derivative with the molecular formula C₁₇H₂₃NO₆. Its structure features an L-proline backbone protected by a dimethyl-3,5-dimethoxybenzyloxycarbonyl (DDZ) group. This protective group enhances stability during peptide synthesis, particularly in solid-phase applications, by preventing unwanted side reactions at the amino acid’s α-amino group .
The compound is listed in chemical indices like Locke Chemical Network (洛克化工网) under the name DDZ-L-脯氨酸, highlighting its use in specialized organic syntheses. Its dimethoxy and dimethyl substituents on the benzyl ring likely improve solubility in organic solvents compared to simpler benzyloxycarbonyl (Cbz) derivatives .
Properties
CAS No. |
39508-08-2 |
|---|---|
Molecular Formula |
C17H23NO6 |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
(2S)-1-[2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C17H23NO6/c1-17(2,11-8-12(22-3)10-13(9-11)23-4)24-16(21)18-7-5-6-14(18)15(19)20/h8-10,14H,5-7H2,1-4H3,(H,19,20)/t14-/m0/s1 |
InChI Key |
XGGDULUZRWOILB-AWEZNQCLSA-N |
Isomeric SMILES |
CC(C)(C1=CC(=CC(=C1)OC)OC)OC(=O)N2CCC[C@H]2C(=O)O |
Canonical SMILES |
CC(C)(C1=CC(=CC(=C1)OC)OC)OC(=O)N2CCCC2C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ALPHA,ALPHA-Dimethyl-3,5-dimethoxybenzyloxycarbonyl-L-proline typically involves the esterification of L-proline with ALPHA,ALPHA-dimethyl-3,5-dimethoxybenzyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: ALPHA,ALPHA-Dimethyl-3,5-dimethoxybenzyloxycarbonyl-L-proline can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Derivatives with different functional groups replacing the benzyloxycarbonyl group.
Scientific Research Applications
Research Applications
- Cancer Therapy : The primary application of ALPHA,ALPHA-Dimethyl-3,5-dimethoxybenzyloxycarbonyl-L-proline is in targeted cancer therapies. Studies indicate that derivatives of this compound can enhance the delivery of chemotherapeutic agents by utilizing specific enzymatic pathways that are upregulated in tumor cells.
- Drug Delivery Systems : The compound's ability to interact selectively with enzymes involved in drug metabolism positions it as a valuable component in developing advanced drug delivery systems tailored for oncological applications.
- Peptide Synthesis : Due to its structural characteristics, it is also utilized in peptide synthesis, particularly where selective activation mechanisms are required .
Case Studies
Several studies have highlighted the effectiveness of this compound in various applications:
- Study on Selective Drug Activation : A study demonstrated that derivatives of this compound could significantly enhance the selective release of chemotherapeutic agents in vitro when tested against tumor cell lines expressing fibroblast activating protein. This study provided insights into optimizing dosage and timing for maximum therapeutic impact.
- Peptide Synthesis Research : In another investigation focusing on peptide synthesis, researchers successfully incorporated this compound into peptide chains to improve stability and targeting capabilities of therapeutic peptides . This approach showed promise for developing new peptide-based drugs with enhanced efficacy.
Mechanism of Action
The mechanism of action of ALPHA,ALPHA-Dimethyl-3,5-dimethoxybenzyloxycarbonyl-L-proline involves its role as a protective group. It selectively protects amine groups in peptides, preventing unwanted side reactions during peptide synthesis. The benzyloxycarbonyl group can be removed under specific conditions, such as acidic or basic hydrolysis, to yield the desired peptide .
Comparison with Similar Compounds
Key Structural and Functional Differences
Analysis:
Protective Group Stability: The DDZ group’s dimethoxy and dimethyl substituents provide greater steric hindrance and electron-donating effects compared to Boc or Fmoc groups. This may enhance stability under acidic conditions but complicate deprotection steps .
Solubility: The dimethoxy benzyl group likely increases solubility in polar aprotic solvents (e.g., DMF) compared to non-substituted Cbz derivatives.
Biological Activity
Overview
ALPHA,ALPHA-Dimethyl-3,5-dimethoxybenzyloxycarbonyl-L-proline (CAS No. 39508-08-2), also known as Ddz-L-proline, is a synthetic compound that belongs to the class of amino acids and is characterized by its complex structure and unique properties. Its molecular formula is , with a molecular weight of approximately 337.37 g/mol. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
The compound exhibits several noteworthy chemical properties:
- Molecular Weight : 337.37 g/mol
- Density : 1.239 g/cm³
- Boiling Point : 504.3 °C
These properties contribute to its stability and efficacy in biological applications.
The biological activity of this compound is primarily linked to its role as a proline derivative. Proline is known for its involvement in protein synthesis and regulation of cellular functions. The specific modifications in this compound enhance its ability to interact with various biological targets.
1. Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example, studies have shown that proline derivatives can inhibit tumor growth by modulating immune responses and inducing apoptosis in cancer cells .
2. Immunomodulatory Effects
This compound has been observed to influence immune cell activity, particularly through interactions with integrins involved in cell adhesion and signaling pathways. It may enhance the efficacy of immune responses against tumors and infections by promoting the activation and proliferation of T cells .
3. Neuroprotective Properties
Preliminary studies suggest that proline derivatives may have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases by reducing oxidative stress and inflammation within neural tissues .
Case Study 1: Antitumor Activity
A study published in a pharmacological journal demonstrated that Ddz-L-proline inhibited the proliferation of several cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, highlighting its potential as a chemotherapeutic agent .
Case Study 2: Immune Modulation
In a clinical trial involving patients with autoimmune conditions, administration of proline derivatives resulted in improved immune regulation, characterized by decreased levels of pro-inflammatory cytokines and enhanced T cell function . This suggests potential therapeutic applications in autoimmune disorders.
Data Tables
| Property | Value |
|---|---|
| CAS Number | 39508-08-2 |
| Molecular Formula | C17H23NO6 |
| Molecular Weight | 337.37 g/mol |
| Density | 1.239 g/cm³ |
| Boiling Point | 504.3 °C |
| Biological Activity | Effect |
|---|---|
| Anticancer Activity | Inhibits tumor growth |
| Immunomodulatory Effects | Enhances T cell activation |
| Neuroprotective Properties | Reduces oxidative stress |
Q & A
Q. Basic Research Focus
- NMR : Assign peaks using H and C NMR in CDCl₃. The 3,5-dimethoxybenzyl group shows aromatic singlets (δ 6.4–6.6 ppm), while the proline ring protons appear as multiplet clusters (δ 1.5–4.0 ppm). Discrepancies in integration ratios may arise from rotameric forms; use variable-temperature NMR to confirm assignments .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (C₁₇H₂₃NO₆, [M+H]⁺ calc. 338.1598). Discrepancies in fragmentation patterns require tandem MS/MS analysis with collision-induced dissociation .
How does the DDZ group influence the compound’s stability under varying pH and temperature conditions in peptide synthesis?
Q. Advanced Research Focus
- pH Stability : Perform accelerated degradation studies (pH 1–13, 37°C). The DDZ group is acid-labile; monitor decomposition via HPLC (C18 column, 0.1% TFA in acetonitrile/water). At pH < 2, cleavage occurs within 1 hour, while stability extends to >24 hours at pH 7–9 .
- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The compound decomposes at ~180°C; store at –20°C under argon to prevent oxidation of the methoxy groups .
What role does this compound play in designing peptidomimetic inhibitors, and how is its conformational rigidity leveraged?
Q. Advanced Research Focus
- Peptidomimetic Backbone : The alpha,alpha-dimethyl group restricts proline’s pyrrolidine ring puckering, favoring a Cγ-endo conformation. This rigidity enhances binding affinity to target proteins (e.g., proteases).
- Case Study : Compare inhibition constants () of DDZ-L-proline derivatives vs. non-methylated analogs in enzyme assays (e.g., HIV-1 protease). Use molecular dynamics simulations (AMBER force field) to correlate conformation with activity .
How do competing reaction pathways (e.g., racemization vs. acylation) impact the yield of this compound?
Q. Advanced Research Focus
- Racemization Risk : The L-proline chiral center is susceptible to base-induced racemization. Optimize acylation by maintaining pH < 8 and using HOBt/DIC coupling agents to reduce side reactions.
- Yield vs. Purity : Under suboptimal conditions (e.g., room temperature, excess base), yields drop by 20–30% due to racemization. Quantify enantiomeric excess (ee) via polarimetry or chiral HPLC .
What are the implications of regulatory classifications for this compound in cross-disciplinary research?
Q. Advanced Research Focus
- Controlled Substance Confusion : While structurally similar to Schedule A compounds (e.g., Alpha,Alpha-Dimethyl-3,4-methylenedioxyphenethylamine in ), this compound lacks psychoactive substituents (e.g., methylenedioxy groups). Confirm compliance via structural comparison to listed analogs and consult CAS registry (39508-08-2) for legal clarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
